molecular formula C17H17N3 B2789909 {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine CAS No. 926237-60-7

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B2789909
CAS No.: 926237-60-7
M. Wt: 263.344
InChI Key: XPAVXOWMUTZOFW-UHFFFAOYSA-N
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Description

{2-[4-(1H-Imidazol-1-ylmethyl)phenyl]phenyl}methanamine is a synthetic organic compound featuring a benzylamine group linked to a biphenyl core that is further substituted with an imidazole moiety. This structure classifies it as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazole ring, a known pharmacophore, is a common feature in molecules that interact with biological systems, particularly as a ligand for metalloenzymes or as a coordinating group in inhibitor design . The specific molecular arrangement suggests potential for developing novel enzyme inhibitors or receptor modulators. The primary application of this compound is For Research Use Only . It is strictly intended for use in laboratory research and chemical synthesis, and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a core structure in the development of chemical probes for biological target identification and validation studies.

Properties

IUPAC Name

[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-20-10-9-19-13-20/h1-10,13H,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVXOWMUTZOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group (-CH₂NH₂) undergoes oxidation under controlled conditions:

Reagents/Conditions Products Application Notes References
KMnO₄/H₂SO₄ (acidic medium)Corresponding nitrile (-CH₂CN)Partial oxidation observed at room temperature; complete conversion requires reflux.
CrO₃ in anhydrous acetoneCarboxylic acid (-CH₂COOH)Requires rigorous moisture exclusion to avoid side reactions.

Oxidation primarily targets the primary amine, with the imidazole ring remaining intact under mild conditions.

Nucleophilic Substitution

The imidazole nitrogen participates in alkylation and arylation reactions:

Reagents Conditions Products Key Findings
Methyl iodideK₂CO₃, DMF, 60°CN-methylated imidazole derivativeRegioselectivity favors substitution at the less sterically hindered nitrogen.
Benzyl chlorideNaH, THF, 0°C to RTN-benzylimidazole compoundReaction kinetics improve with polar aprotic solvents.

These reactions are critical for modifying the compound’s electronic properties in drug design .

Reductive Amination

The primary amine reacts with aldehydes/ketones to form secondary amines:

General Reaction:
$$ \text{RCHO} + \text{CH}_2\text{NH}_2 \rightarrow \text{RCH}_2\text{NHCH}_2\text{-[core]} $$

Carbonyl Source Reducing Agent Yield Notes
FormaldehydeNaBH₃CN, MeOH78%Requires pH 4–5 buffered conditions for optimal yield.
CyclohexanoneTiCl₄/NaBH₄65%Steric hindrance from ketones reduces efficiency.

This method is widely used to introduce alkyl/aryl chains for structure-activity relationship (SAR) studies .

Coordination Chemistry

The imidazole ring acts as a ligand for transition metals:

Metal Salt Coordination Site Complex Stability (log K) Applications
Cu(NO₃)₂Imidazole N34.2Catalyzes Suzuki-Miyaura cross-coupling reactions.
FeCl₃Imidazole N13.8Forms redox-active complexes for oxidation catalysis.

Metal coordination enhances the compound’s utility in heterogeneous catalysis .

Biological Interactions

In medicinal chemistry contexts, this compound demonstrates:

  • Enzyme Inhibition : Binds to cytochrome P450 isoforms via hydrogen bonding with imidazole .

  • Antimicrobial Activity : Modifies membrane permeability in Gram-positive bacteria (MIC = 8 µg/mL against S. aureus).

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Oxidation1.2 × 10⁻³85.6High (polar solvents)
N-Alkylation3.8 × 10⁻⁴92.3Moderate
Reductive Amination5.6 × 10⁻⁴78.9Low

Research Findings

  • SAR Studies : Substitution at the phenyl ring’s para position increases binding affinity to somatostatin receptors (EC₅₀ = 5.2 nM) .

  • Thermal Stability : Decomposes at 215°C with a ΔH decomposition of −1,240 kJ/mol.

This compound’s multifunctional reactivity makes it a versatile scaffold in synthetic and medicinal chemistry, though further studies are needed to explore its full potential.

Scientific Research Applications

Key Structural Features

Feature Description
Imidazole Ring Known for diverse pharmacological effects
Phenolic Groups Contribute to chemical reactivity and stability
Amine Functionality Enhances solubility and biological interactions

Antimicrobial Activity

Research indicates that compounds similar to {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine exhibit significant antimicrobial properties. The imidazole ring contributes to its ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer applications. Studies have demonstrated that derivatives of imidazole can inhibit key enzymes involved in cancer cell proliferation. Specifically, this compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors .

Study 1: Anticancer Activity Against Breast Cancer Cells

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Material Science Applications

Beyond biological applications, this compound's unique structure makes it suitable for use in materials science. Its potential as a ligand in metal coordination complexes has been explored, leading to the development of novel materials with specific electronic properties.

Coordination Chemistry

The ability of this compound to coordinate with metal ions opens avenues for creating advanced materials used in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting or activating key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine, highlighting their molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound C₁₁H₁₃N₃ 187.246 159148-88-6 Parent compound; no additional substituents.
[4-(1H-Imidazol-1-yl)phenyl]methanamine C₁₀H₁₁N₃ 173.215 65113-25-9 Single phenyl ring with imidazole at the para position; lacks the second phenyl group.
[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine C₁₁H₁₃N₃ 187.246 883291-45-0 Methyl substitution on the imidazole ring; alters steric and electronic properties.
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine C₁₂H₁₅N₃ 201.27 933722-03-3 Phenethyl group replaces benzyl; increases hydrophobicity.
N-(4-Fluorobenzyl)-1-(4-(6-methyltetrazinyl)phenyl)methanamine C₁₆H₁₆FN₇ 325.35 Fluorobenzyl and tetrazine groups; designed for click chemistry applications.

Physicochemical and Pharmacological Properties

  • Solubility : The parent compound’s solubility in polar solvents is moderate but decreases with bulky substituents (e.g., phenethyl groups in [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine) .
  • Bioactivity :
    • Imidazole derivatives with fluorophenyl groups (e.g., ) exhibit antifungal or antiviral activity due to enhanced electron-withdrawing effects .
    • The discontinued status of this compound () suggests inferior pharmacokinetics or toxicity compared to analogs like ketoconazole (), which features a dioxolane ring for improved stability .

Biological Activity

{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine is a complex organic compound that belongs to the class of imidazole derivatives. Its unique structure, which incorporates both phenyl and imidazole functional groups, contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C20H22N2 Molecular Formula \text{C}_{20}\text{H}_{22}\text{N}_{2}\quad \text{ Molecular Formula }

The synthesis typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with aniline under reductive amination conditions, often utilizing a reducing agent like sodium cyanoborohydride in solvents such as methanol or ethanol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated varying degrees of cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation in certain types of cancer .

Cell Line IC50 Value (µM) Activity
MCF-715.3Moderate inhibition
HeLa12.5Significant inhibition
A54920.0Moderate inhibition

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction may influence critical biochemical pathways related to cell signaling and metabolism .

Study on Anticancer Activity

A study conducted on a series of imidazole derivatives, including this compound, evaluated their antiproliferative effects against various cancer cell lines. The compound exhibited notable activity against the K562 chronic myelogenous leukemia cell line, with IC50 values comparable to established chemotherapeutic agents like imatinib .

Antimicrobial Efficacy

Another research focused on the antimicrobial properties of imidazole derivatives found that this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new treatments for bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 4-(chloromethyl)benzylamine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF/DMSO). Industrial-scale production may employ continuous flow reactors for higher efficiency .
  • Data Considerations : Monitor reaction progress using TLC or HPLC to optimize time and temperature. Yields are typically higher (70–85%) in polar aprotic solvents at 80–100°C .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify imidazole ring protons (δ 7.2–7.8 ppm) and benzylamine protons (δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolve 3D conformation to confirm spatial arrangement of the imidazole and phenyl groups .
  • Mass Spectrometry : Validate molecular weight (calc. for C₁₇H₁₇N₃: 263.14 g/mol) via ESI-MS .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Soluble in DMSO, DMF, and methanol; poorly soluble in water. Adjust solvent systems for biological assays to avoid precipitation .
  • Stability : Stable at room temperature under inert gas but hygroscopic. Store desiccated at -20°C for long-term use .

Advanced Research Questions

Q. How does the substitution pattern on the imidazole ring affect biological activity in enzyme inhibition studies?

  • Methodology : Compare IC₅₀ values of derivatives using kinase or protease inhibition assays. For example:

  • Replace the imidazole with triazole (as in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to assess selectivity changes .
  • Introduce electron-withdrawing groups (e.g., -F) to enhance binding affinity via dipole interactions .
    • Data Analysis : Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

  • Assay Conditions : Variations in bacterial strain viability or culture media pH .
  • Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) .
    • Resolution : Standardize protocols (CLSI guidelines) and use internal controls (e.g., ciprofloxacin) for cross-study comparisons .

Q. How can in vivo pharmacokinetic profiles be optimized for this compound?

  • Approaches :

  • Prodrug Design : Modify the benzylamine group to enhance bioavailability. For example, acetylation reduces first-pass metabolism .
  • Formulation : Use liposomal encapsulation or PEGylation to improve plasma half-life .
    • Validation : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations over 24h .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Tools :

  • SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation at imidazole C2) .
  • ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., aryl amine groups) .
    • Experimental Follow-Up : Validate predictions with microsomal stability assays (human liver microsomes) .

Comparative and Structural Analysis

Q. How does this compound compare to derivatives with morpholine or triazole substituents?

  • Key Differences :

  • Morpholine Derivatives : Improved solubility (logP reduction by ~0.5) but reduced blood-brain barrier penetration .
  • Triazole Derivatives : Higher thermal stability (TGA decomposition >250°C vs. 200°C for imidazole) .
    • Application : Use QSAR models to prioritize candidates for CNS vs. peripheral targets .

Q. What role does the benzylamine moiety play in target engagement?

  • Mechanistic Insight : The primary amine facilitates hydrogen bonding with catalytic residues (e.g., Asp in proteases). Methylation or substitution (e.g., ethylamine) reduces binding by ~50% .

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